VSV-G tag Peptide
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Overview
Description
The VSV-G tag Peptide is a synthetic peptide derived from the glycoprotein of the Vesicular Stomatitis Virus. This peptide consists of eleven amino acids with the sequence Tyr-Thr-Asp-Ile-Glu-Met-Asn-Arg-Leu-Gly-Lys . It is widely used in molecular biology and biotechnology for tagging and tracking proteins in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The VSV-G tag Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the SPPS.
Large-scale purification: Employing preparative HPLC for large-scale purification.
Quality control: Ensuring the purity and identity of the peptide through mass spectrometry and analytical HPLC.
Chemical Reactions Analysis
Types of Reactions
The VSV-G tag Peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutated peptides with altered amino acid sequences.
Scientific Research Applications
The VSV-G tag Peptide has numerous applications in scientific research:
Protein tagging: Used to tag proteins for detection and purification.
Pseudotyping: Employed in the pseudotyping of retroviral and lentiviral vectors to enhance their infectivity and stability.
Cell fusion: Facilitates the fusion of cells in various experimental setups.
Gene delivery: Used in gene delivery systems to improve the efficiency of transfection
Mechanism of Action
The VSV-G tag Peptide exerts its effects by integrating into viral particles or cellular membranes. It facilitates the entry of viral particles into host cells by binding to specific receptors on the cell surface. This binding triggers endocytosis, allowing the viral particles to enter the cell and deliver their genetic material .
Comparison with Similar Compounds
Similar Compounds
3X Flag Peptide: Another commonly used peptide tag for protein detection and purification.
c-Myc Peptide: Used for tagging and detecting proteins in various assays.
HA Peptide: Employed in immunoprecipitation and Western blotting for protein detection
Uniqueness
The VSV-G tag Peptide is unique due to its ability to pseudotype viral vectors, enhancing their infectivity and stability. This property makes it particularly valuable in gene therapy and virology research .
Properties
Molecular Formula |
C57H94N16O19S |
---|---|
Molecular Weight |
1339.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChI Key |
JJVJQVAFUFUTGS-YGAXRUOQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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